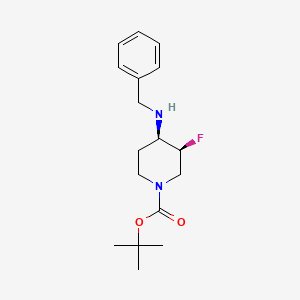

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Description

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a benzylamine substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry (3S,4R) and fluorine substitution confer distinct physicochemical and biological properties. This compound is typically synthesized via multi-step reactions involving chiral intermediates, as seen in analogous synthetic pathways for related heterocycles . The Boc group enhances stability during synthesis, while the fluorine atom may influence electronic properties and metabolic stability. Applications include its use as a building block in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLMDWEOQDVAC-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501126175 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211108-53-1 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211108-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate starting materials.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Benzylation: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with the piperidine ring.

Esterification: The tert-butyl ester group is typically introduced through an esterification reaction using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrogenolysis of the Benzylamino Group

The benzylamino moiety undergoes catalytic hydrogenation, a key reaction for deprotection. This transformation is pivotal in medicinal chemistry for generating primary amine intermediates.

Reaction Data:

| Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) + NH₄HCO₂ | Methanol, 50°C, 1 hour | (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 100% |

-

Mechanism : The benzyl group is cleaved via hydrogenolysis, releasing toluene as a byproduct.

-

Applications : This reaction produces a free amine, enabling subsequent functionalization (e.g., acylation or alkylation) .

Stability of the tert-Butyl Ester

The tert-butyl carbamate (Boc) group exhibits stability under basic and reducing conditions but is susceptible to acidic hydrolysis. While specific data for this compound is limited, analogous Boc-protected piperidines typically undergo deprotection under the following conditions:

Expected Reaction Pathways:

-

Limitations : No experimental data for this specific compound is available in the provided sources.

Functional Group Reactivity

The fluorine atom at C3 and the secondary amine influence regioselectivity in further modifications:

Potential Reactions:

-

Fluorine Substitution :

-

DAST (Diethylaminosulfur trifluoride) could mediate epimerization or further fluorination, though no direct evidence is documented.

-

-

Amine Functionalization :

-

Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.

-

Reductive Amination: Condensation with aldehydes/ketones followed by reduction generates secondary amines.

-

Comparative Reactivity of Stereoisomers

The (3S,4R) configuration may confer distinct reactivity compared to other stereoisomers, such as:

Scientific Research Applications

Synthetic Routes

The synthesis of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring : Cyclization of appropriate starting materials.

- Introduction of the Fluorine Atom : Using reagents like diethylaminosulfur trifluoride (DAST).

- Benzylation : A nucleophilic substitution reaction with a benzylamine derivative.

- Esterification : Reaction of the piperidine carboxylic acid with tert-butyl alcohol.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chiral nature makes it valuable as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity:

- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, suggesting potential applications in treating mood disorders.

- Norepinephrine Reuptake Inhibition : Similar compounds have been shown to inhibit norepinephrine reuptake, which could enhance alertness and mood stabilization.

Pharmacological Studies

The compound's interaction with neurotransmitter systems has been evaluated in various studies:

- Anxiety Disorders : In rodent models, administration resulted in reduced anxiety-like behaviors.

- Depression Models : Exhibited antidepressant-like effects in forced swim tests.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anxiety Disorders : Demonstrated reduced anxiety-like behaviors in elevated plus-maze tests attributed to increased serotonin levels in the brain.

| Study Focus | Findings |

|---|---|

| Anxiety Disorders | Reduced anxiety-like behaviors |

| Depression Models | Antidepressant-like effects |

| Neuropharmacology | Interaction with neurotransmitter systems |

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison

| Compound Name (CAS No.) | Molecular Formula | Key Structural Features | Similarity Score* | Notable Properties/Applications |

|---|---|---|---|---|

| (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (CAS: N/A) | C₁₇H₂₄FN₂O₂ | 3S,4R stereochemistry; 3-F; 4-benzylamino | Reference | Intermediate for kinase inhibitors |

| (3S,4S)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1290191-71-7) | C₁₀H₁₉FN₂O₂ | 3S,4S stereochemistry; 4-F; 3-amino | 0.97 | Precursor for peptide mimetics |

| (3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1932247-39-6) | C₁₀H₁₉FN₂O₂ | 3R,5R stereochemistry; 5-F; 3-amino | 1.00 | High solubility; antiviral research |

| (3R,4S)-rel-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1273565-65-3) | C₁₀H₁₉FN₂O₂ | Racemic 3R,4S; 4-F; 3-amino | 0.97 | Used in asymmetric catalysis studies |

| tert-Butyl (S)-4-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 2415515-29-4) | C₁₀H₁₈F₂N₂O₂ | 3,3-difluoro; 4-amino; S-configuration | N/A | Enhanced metabolic stability; CNS targets |

*Similarity scores based on Tanimoto coefficients (0–1 scale) for structural overlap with the target compound .

Stereochemical and Substitutional Differences

- Stereochemistry: The (3S,4R) configuration of the target compound contrasts with (3S,4S) or (3R,5R) analogs, which alter spatial orientation and intermolecular interactions. For example, (3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate exhibits superior solubility due to its axial fluorine placement .

- Fluorine Position : The 3-fluoro substitution in the target compound vs. 4-fluoro or 5-fluoro in analogs impacts electronic effects. Difluoro derivatives (e.g., CAS 2415515-29-4) show increased lipophilicity and resistance to oxidative metabolism .

- Amino vs.

Biological Activity

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, commonly referred to as compound 907572-24-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique piperidine structure and fluorinated side chain, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₅FN₂O₂, with a molecular weight of approximately 308.397 g/mol. The compound features a tert-butyl group and a benzylamino moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅FN₂O₂ |

| Molecular Weight | 308.397 g/mol |

| CAS Number | 907572-24-1 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could potentially influence behaviors related to mood and cognition.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antidepressant-like Effects : In animal models, this compound has demonstrated potential antidepressant-like effects. It appears to enhance serotonergic and dopaminergic signaling, which are critical pathways in mood regulation.

- Neuroprotective Properties : The compound may also possess neuroprotective properties, possibly through the inhibition of oxidative stress pathways. This suggests potential applications in neurodegenerative diseases.

- Analgesic Activity : Some studies have indicated that this compound may have analgesic effects, potentially providing relief in pain models through modulation of pain pathways.

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant effects of various piperidine derivatives, this compound was administered to mice subjected to forced swim tests. Results showed a significant reduction in immobility time compared to control groups, indicating an antidepressant-like effect.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another investigation examined the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity; however, further investigation into chronic exposure and specific organ toxicity is warranted. The compound is classified under GHS categories for skin irritation and eye irritation, necessitating caution during handling.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate be experimentally confirmed?

- Methodology : Use X-ray crystallography to resolve the absolute configuration. For example, employ the SHELX suite (SHELXL/SHELXD) for structure refinement . If single crystals are unavailable, perform 2D NMR (e.g., NOESY or ROESY) to analyze spatial proximity of protons, particularly focusing on the coupling between the fluorine atom and adjacent chiral centers. Compare experimental H and F NMR chemical shifts with computational predictions (DFT calculations) to validate stereochemistry .

Q. What are the recommended safety protocols for handling tert-butyl piperidine derivatives during synthesis?

- Methodology : Follow general safety measures for amine-containing compounds:

- Use fume hoods and wear PPE (nitrile gloves, lab coat, safety goggles).

- Avoid exposure to moisture to prevent decomposition of the tert-butyl carbamate group.

- Store under inert gas (N or Ar) at 2–8°C in sealed containers .

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can the purity of the compound be assessed after synthesis?

- Methodology :

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. Monitor for tert-butyl deprotection byproducts (e.g., piperidine fragments).

- Elemental Analysis : Confirm %C, %H, and %N matches theoretical values (calculated from molecular formula).

- Chiral Chromatography : Employ a Chiralpak® IA column to verify enantiomeric excess (>98% for pharmaceutical-grade intermediates) .

Advanced Research Questions

Q. How can diastereomer formation during the fluorination step be minimized?

- Methodology :

- Optimize reaction conditions using DAST (diethylaminosulfur trifluoride) or Selectfluor® in anhydrous DMF at –40°C to suppress racemization.

- Monitor reaction progress via F NMR to detect intermediate fluorinated species.

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereocontrol .

- Example : In a related synthesis, LiAlH reduction in THF at 0°C preserved stereochemistry during piperidine ring functionalization .

Q. What strategies are effective for resolving conflicting crystallographic and NMR data for this compound?

- Methodology :

- Data Reconciliation : Compare torsion angles from X-ray structures with NOE correlations in NMR. Discrepancies may arise from solution-phase conformational flexibility.

- DFT Modeling : Calculate theoretical NMR shifts (e.g., using Gaussian) for the crystal structure geometry and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .

- Dynamic NMR : Perform variable-temperature H NMR to detect rotational barriers around the benzylamino group that may explain discrepancies .

Q. How can the stability of the tert-butyl carbamate group be evaluated under acidic/basic conditions?

- Methodology :

- Stress Testing : Expose the compound to 0.1 M HCl (simulating gastric fluid) and 0.1 M NaOH at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Kinetic Analysis : Calculate half-life () using first-order kinetics. For example, the tert-butyl group typically hydrolyzes in >6 hours under pH 2, but remains stable in neutral buffers .

- Protection Alternatives : Compare with Boc (tert-butoxycarbonyl) analogs; use TFA for selective deprotection without side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.